7-Chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline
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Overview
Description
1-[7-CHLORO-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-METHOXYPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinazoline core, which is fused with a piperazine ring, and it features various substituents, including a chloro group and methoxyphenyl group.
Preparation Methods
The synthesis of 1-[7-CHLORO-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-METHOXYPHENYL)PIPERAZINE typically involves multiple steps. One common method involves the aromatic nucleophilic substitution of a triazoloquinazoline precursor with appropriate amines and thiols . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxy group allows for potential oxidation reactions, forming quinone derivatives.
Reduction: The chloro group can be reduced to form corresponding hydro derivatives.
Substitution: The triazoloquinazoline core can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a synthetic intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazoloquinazoline core can bind to various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules . The exact pathways and molecular targets depend on the specific biological context and the nature of the substituents on the compound.
Comparison with Similar Compounds
Similar compounds to 1-[7-CHLORO-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-METHOXYPHENYL)PIPERAZINE include other triazoloquinazolines and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents and specific biological activities . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H25ClN6O |
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Molecular Weight |
485.0 g/mol |
IUPAC Name |
7-chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenyl)triazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C27H25ClN6O/c1-18-4-3-5-19(16-18)25-27-29-26(23-17-20(28)6-11-24(23)34(27)31-30-25)33-14-12-32(13-15-33)21-7-9-22(35-2)10-8-21/h3-11,16-17H,12-15H2,1-2H3 |
InChI Key |
VIDUWUBRKHXSDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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